3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Catalog No.
S720151
CAS No.
5441-61-2
M.F
C10H16ClNO
M. Wt
201.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-(Dimethylamino)ethyl)phenol hydrochloride

CAS Number

5441-61-2

Product Name

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H

InChI Key

HYSDCAISHZHIRV-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl

Chemical Background

-(1-(Dimethylamino)ethyl)phenol hydrochloride, also known as rivastigmine, is a medication that belongs to a class of drugs called cholinesterase inhibitors. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter important for memory, learning, and muscle function. Rivastigmine works by inhibiting the breakdown of acetylcholine, thereby increasing its levels in the brain.

Scientific Research Applications

Rivastigmine is primarily used to treat mild to moderate Alzheimer's disease and dementia associated with Parkinson's disease. Scientific research into rivastigmine focuses on its mechanisms of action and potential applications in treating these conditions.

  • Alzheimer's Disease

    Studies investigate how rivastigmine affects cognitive function, memory, and other symptoms of Alzheimer's disease. Researchers are also exploring how it may slow the progression of the disease [].

  • Parkinson's Disease Dementia

    Research is aimed at understanding the effectiveness of rivastigmine in managing cognitive decline and dementia associated with Parkinson's disease [].

3-(1-(Dimethylamino)ethyl)phenol hydrochloride, with the chemical formula C10H16ClNO, is a compound characterized by a phenolic structure with a dimethylaminoethyl side chain. This compound appears as a pale brown solid and has a density of approximately 1.021 g/cm³. Its molecular weight is 201.69 g/mol, and it is primarily used in pharmaceutical applications due to its biological activity and potential therapeutic effects .

  • Due to the presence of the amine group, it might have weak basic properties.
  • The aromatic ring could allow for interactions with other aromatic compounds through pi-pi stacking.

The chemical reactivity of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride can be attributed to its functional groups. The hydroxyl group (-OH) in the phenolic part can undergo typical reactions of phenols, such as:

  • Esterification: Reaction with acids to form esters.
  • Alkylation: Reaction with alkyl halides to form ethers.
  • Oxidation: Conversion to quinones under oxidative conditions.

The dimethylamino group can also participate in nucleophilic reactions due to its basic nature, allowing it to react with electrophiles, which may lead to the formation of various derivatives .

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is recognized for its significant biological activities. It acts as a major active metabolite of Rivastigmine, a drug used in the treatment of Alzheimer's disease. The compound exhibits acetylcholinesterase inhibitory activity, which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This mechanism is crucial for improving cognitive function in patients with Alzheimer's disease .

Additionally, studies suggest that this compound may possess neuroprotective properties, contributing to its therapeutic potential in neurodegenerative disorders .

The synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves several steps:

  • Formation of 3-(1-(Dimethylamino)ethyl)phenol: This can be achieved through the reaction of phenol with an appropriate alkylating agent containing the dimethylamino group.
  • Hydrochloride Salt Formation: The resulting base can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Alternative synthetic routes may involve variations in the starting materials or reaction conditions, emphasizing the versatility of synthetic approaches available for this compound .

3-(1-(Dimethylamino)ethyl)phenol hydrochloride finds applications primarily in the pharmaceutical industry due to its role as a metabolite of Rivastigmine. It is utilized in:

  • Neuropharmacology: As a research tool for studying cholinergic signaling and neurodegenerative diseases.
  • Drug Development: Investigated for potential new therapeutic agents targeting cognitive impairments.

Moreover, its unique properties may lead to further applications in other fields such as biochemistry and medicinal chemistry .

Interaction studies involving 3-(1-(Dimethylamino)ethyl)phenol hydrochloride focus on its pharmacodynamics and pharmacokinetics. Research indicates that this compound interacts with various neurotransmitter systems beyond acetylcholine, including serotonin and norepinephrine pathways. These interactions can influence mood and cognitive functions, making it a candidate for further investigation in treating mood disorders alongside cognitive decline .

Additionally, studies examining drug-drug interactions are essential for understanding how this compound may affect or be affected by concomitant medications used in clinical settings .

Several compounds share structural similarities with 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, including:

  • Rivastigmine: A carbamate derivative that acts as an acetylcholinesterase inhibitor.
  • Galantamine: An alkaloid that also inhibits acetylcholinesterase and modulates nicotinic receptors.
  • Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer's treatment.

Comparison Table

Compound NameStructure TypePrimary UseMechanism of Action
3-(1-(Dimethylamino)ethyl)phenol hydrochloridePhenolic amineCognitive enhancementAcetylcholinesterase inhibition
RivastigmineCarbamateAlzheimer's treatmentAcetylcholinesterase inhibition
GalantamineAlkaloidCognitive enhancementAcetylcholinesterase inhibition
DonepezilPhenylpiperidine derivativeAlzheimer's treatmentAcetylcholinesterase inhibition

Uniqueness

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is unique due to its specific structural configuration that allows it to act effectively as a metabolite of Rivastigmine while also providing distinct pharmacological properties that may be explored for additional therapeutic uses. Its dual action on various neurotransmitter systems sets it apart from other similar compounds, potentially offering broader therapeutic benefits .

The development of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride emerged from the pharmaceutical industry's pursuit of effective cholinesterase inhibitors for treating neurodegenerative disorders. The compound gained prominence as a key intermediate in the synthesis of rivastigmine, a dual inhibitor of acetylcholinesterase and butyrylcholinesterase used for treating Alzheimer's disease. Early patent literature from 2005-2007 documents systematic approaches to the compound's synthesis, with significant developments in preparation methodologies occurring throughout the following decades.

The historical trajectory of this compound is intrinsically linked to the development of rivastigmine synthesis pathways. Initial synthetic routes involved complex multi-step processes requiring resolution of racemic intermediates using chiral auxiliaries such as camphor sulfonic acid. These early methodologies necessitated multiple recrystallization steps and presented challenges for industrial-scale production due to the use of highly toxic reagents like sodium cyanoborohydride.

Subsequent developments in the 2000s focused on optimizing synthetic efficiency and reducing environmental impact. Patent applications from this period demonstrate evolution toward more economically viable processes, particularly emphasizing the importance of obtaining optically pure intermediates for pharmaceutical applications. The compound's significance expanded beyond its role as a rivastigmine intermediate, finding applications in broader synthetic organic chemistry contexts.

Significance in Synthetic Organic Chemistry

3-(1-(Dimethylamino)ethyl)phenol hydrochloride occupies a central position in contemporary synthetic organic chemistry, particularly in the preparation of pharmaceutical compounds targeting the central nervous system. The compound serves as a crucial synthetic intermediate for rivastigmine production, where it undergoes acylation with methylethylamino acid chloride to produce the final pharmaceutical product. This transformation represents a key step in the commercial synthesis of cholinesterase inhibitors.

The synthetic utility of this compound extends beyond pharmaceutical applications into general organic synthesis. Recent methodological developments have demonstrated its effectiveness in various organic transformations, including reductive amination reactions and complex multi-step synthetic sequences. The presence of both phenolic and tertiary amine functionalities provides multiple reactive sites for chemical modification, enabling diverse synthetic applications.

Industrial production methods have evolved to accommodate large-scale synthesis requirements. Modern approaches utilize continuous flow reactors and advanced purification techniques to achieve higher yields and enhanced product purity. The optimization of reaction conditions, including temperature control, solvent selection, and catalyst systems, has significantly improved the compound's accessibility for research and commercial applications.

The compound's role in asymmetric synthesis deserves particular attention. The availability of both racemic and optically pure forms enables stereoselective transformations essential for pharmaceutical synthesis. The (S)-enantiomer, specifically, has demonstrated enhanced utility in producing stereochemically defined pharmaceutical products with improved therapeutic profiles.

Nomenclature and Classification

The systematic nomenclature of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the compound designated as 3-[1-(dimethylamino)ethyl]phenol;hydrochloride. Alternative nomenclature systems provide additional descriptive names, including the common designation as dimethyl-alpha-(3-hydroxyphenyl)ethylamine hydrochloride.

Table 1: Nomenclature and Identification Data

PropertyValue
IUPAC Name3-[1-(dimethylamino)ethyl]phenol;hydrochloride
Molecular FormulaC₁₀H₁₆ClNO
Molecular Weight201.69 g/mol
CAS Registry Number5441-61-2
PubChem CID3029882
European Community Number611-140-2

The compound's classification within chemical taxonomy systems places it among the 1-hydroxy-4-unsubstituted benzenoids, specifically as phenols that remain unsubstituted at the 4-position. This classification reflects the structural arrangement where the hydroxyl group occupies the meta position relative to the substituted ethyl chain bearing the dimethylamino functionality.

Chemical identifier systems provide multiple approaches for compound representation. The Simplified Molecular Input Line Entry System representation appears as CC(C1=CC(=CC=C1)O)N(C)C.Cl, while the International Chemical Identifier string offers a more detailed structural description. These standardized representations facilitate database searches and computational chemistry applications.

Chemical Family and Related Compounds

3-(1-(Dimethylamino)ethyl)phenol hydrochloride belongs to the broader family of phenethylamine derivatives, sharing structural characteristics with various biologically active compounds. The compound's phenolic structure combined with the tertiary amine functionality places it within a class of molecules exhibiting diverse pharmacological properties and synthetic utility.

Table 2: Related Compounds and Structural Variants

Compound NameCAS NumberMolecular FormulaKey Structural Difference
(S)-3-(1-(Dimethylamino)ethyl)phenol139306-10-8C₁₀H₁₅NOFree base form
3-[1-(methylamino)ethyl]phenolNot specifiedC₉H₁₃NOMonomethyl analog
4-[(Dimethylamino)methyl]phenol103-87-7C₉H₁₃NOPara-substituted isomer
3-(1-aminoethyl)phenolNot specifiedC₈H₁₁NOPrimary amine analog

The relationship between this compound and other phenethylamine derivatives extends to structural analogs with modified substitution patterns. The 4-[(Dimethylamino)methyl]phenol represents a positional isomer where the dimethylaminomethyl group occupies the para position rather than the meta position. These structural variations significantly influence both chemical reactivity and biological activity profiles.

Within the context of pharmaceutical intermediates, this compound family includes various carbamate derivatives and related structures used in cholinesterase inhibitor synthesis. The structural modifications within this family often focus on optimizing selectivity for specific enzyme targets while maintaining favorable pharmacokinetic properties.

The synthetic accessibility of related compounds through common intermediates has facilitated systematic structure-activity relationship studies. These investigations have revealed important correlations between structural features and biological activity, particularly in the context of cholinesterase inhibition and related therapeutic applications. The availability of multiple synthetic pathways to access this compound family enables efficient exploration of chemical space around these pharmacologically relevant structures.

Molecular Structure and Composition

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol [1]. The compound consists of a phenol ring substituted at the meta position with a 1-(dimethylamino)ethyl group, combined with hydrochloride to form the salt [1]. The parent compound, 3-(1-(dimethylamino)ethyl)phenol, has the molecular formula C₁₀H₁₅NO with a molecular weight of 165.23 g/mol [2].

The structural composition includes several key functional groups: a phenolic hydroxyl group (-OH) attached to the benzene ring, a tertiary amine group containing two methyl substituents (N(CH₃)₂), and the hydrochloride salt formation [1]. The International Union of Pure and Applied Chemistry name for the compound is 3-[1-(dimethylamino)ethyl]phenol;hydrochloride [1].

PropertyValueReference
Molecular FormulaC₁₀H₁₆ClNO [1]
Molecular Weight201.69 g/mol [1]
Chemical Abstracts Service Number5441-61-2 [1]
International Chemical Identifier KeyHYSDCAISHZHIRV-UHFFFAOYSA-N [1]
Simplified Molecular Input Line Entry SystemCC(C1=CC(=CC=C1)O)N(C)C.Cl [1]

The compound exhibits a density of 1.021 g/cm³ and has physical properties including a melting point range of 87-89°C and a boiling point of 241.3°C at 760 mmHg [3]. The flash point is recorded at 97.2°C, indicating moderate thermal stability [3].

Stereochemistry and Chirality

The compound 3-(1-(dimethylamino)ethyl)phenol hydrochloride possesses a chiral center at the carbon atom bearing the dimethylamino group, resulting in the existence of two enantiomeric forms [4] [5]. This stereogenic center creates distinct spatial arrangements that are non-superimposable mirror images of each other.

S and R Isomers

The compound exists as both (S) and (R) enantiomers due to the presence of the asymmetric carbon atom in the ethyl side chain [4] [5]. The (S)-isomer, with Chemical Abstracts Service number 894079-56-2, has been extensively characterized and shows distinct physical and chemical properties compared to its (R)-counterpart [4] [5].

The (S)-enantiomer demonstrates specific structural features that can be identified through its International Chemical Identifier: InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H/t8-;/m0./s1 [5]. The stereochemical descriptor "/t8-;/m0./s1" indicates the (S)-configuration at the chiral center.

Stereochemical Configuration Analysis

The absolute configuration of the stereoisomers has been determined through various analytical methods [6]. The (S)-configuration exhibits a specific three-dimensional arrangement where the priority groups around the chiral center follow the Cahn-Ingold-Prelog priority rules in a counterclockwise direction when viewed from the appropriate perspective .

High-performance liquid chromatography using chiral stationary phases has been employed to separate and analyze the enantiomers [6]. Chiral columns based on cellulose or amylose derivatives, such as Chiralpak phases, effectively resolve the enantiomeric mixture using mobile phases containing hexane and isopropanol with diethylamine modifiers .

Optical Activity Properties

The (S)-enantiomer of 3-(1-(dimethylamino)ethyl)phenol exhibits significant optical activity with a specific rotation [α]₂₀/D of -56° (c=1, methanol) [8]. This negative optical rotation indicates that the compound rotates plane-polarized light in a counterclockwise direction when viewed toward the light source.

The optical purity and enantiomeric excess of synthetic preparations can be determined through polarimetric measurements combined with chiral chromatographic analysis . The specific rotation values provide a direct measure of the stereochemical purity and can be used to assess the effectiveness of asymmetric synthetic methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-(1-(dimethylamino)ethyl)phenol hydrochloride through both proton (¹H) and carbon-13 (¹³C) analyses [9]. The ¹H nuclear magnetic resonance spectrum in deuterated water (D₂O) shows characteristic signals that confirm the molecular structure.

The proton nuclear magnetic resonance data for the (S)-isomer hydrochloride salt includes specific chemical shifts: δ 7.43 (1H, multiplet) for the aromatic proton, δ 7.27 (3H, multiplet) for the remaining aromatic protons, δ 4.44 (1H, quartet) for the chiral center proton, δ 2.81 (6H, singlet) for the dimethylamino group, and δ 1.72 (3H, doublet) for the methyl group [9].

Proton SignalChemical Shift (ppm)MultiplicityIntegration
Aromatic proton7.43Multiplet1H
Aromatic protons7.27Multiplet3H
Chiral center4.44Quartet1H
N(CH₃)₂2.81Singlet6H
CH₃ (ethyl)1.72Doublet3H

The carbon-13 nuclear magnetic resonance spectrum in deuterated water displays signals at δ 156.9, 136.7, 131.5, 121.3, 117.7, 116.3, 66.7, 41.0, and 16.0 ppm, corresponding to the various carbon environments in the molecule [9].

Infrared Spectroscopy Characterization

Infrared spectroscopy analysis of crystalline forms of similar compounds reveals characteristic absorption bands that provide structural information [10] [11]. The infrared spectrum shows specific bands corresponding to different functional groups within the molecule.

Key infrared absorption bands include peaks at approximately 3180 cm⁻¹ (O-H stretch), 2970 cm⁻¹ (C-H stretch), 2695 cm⁻¹ (N-H stretch), 1698 cm⁻¹ (aromatic C=C stretch), 1462 cm⁻¹ (C-H bending), 1032 cm⁻¹ (C-O stretch), and 972 cm⁻¹ (out-of-plane bending) [10] [11].

The infrared spectroscopic data provides valuable information for identifying different crystalline polymorphs and confirming the presence of the hydrochloride salt formation [10]. The characteristic absorption patterns allow for differentiation between various solid-state forms of the compound.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [12]. The molecular ion peak appears at m/z 201 for the hydrochloride salt, corresponding to the protonated molecular ion.

Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of dimethylamino groups [12]. The base peak typically appears at lower mass-to-charge ratios corresponding to stable aromatic fragments. McLafferty rearrangement may occur in compounds with appropriate structural features, leading to characteristic neutral losses.

The fragmentation pattern shows peaks corresponding to the loss of the hydrochloride (m/z 165), loss of dimethylamino group, and formation of tropylium-type ions from the aromatic ring system [12]. These fragmentation patterns are consistent with the proposed molecular structure and provide definitive identification of the compound.

X-ray Crystallography Studies

X-ray crystallography studies of related compounds provide detailed information about the three-dimensional crystal structure and molecular packing arrangements [10] [13] [11]. Single-crystal X-ray diffraction analysis reveals the precise atomic positions and intermolecular interactions within the crystal lattice.

The crystalline forms exhibit monoclinic crystal systems with specific unit cell parameters [10] [13]. The elemental cell volume is approximately 1434 ± 5 Ų with a calculated density of 1.20 ± 0.01 g/cm³ [10]. The crystal structure analysis shows specific lattice parameters including side lengths and angles that define the three-dimensional arrangement.

Crystal ParameterValueReference
Crystal SystemMonoclinic [10] [13]
Unit Cell Volume1434 ± 5 Ų [10]
Calculated Density1.20 ± 0.01 g/cm³ [10]
Space GroupVarious polymorphs [10] [13]

Powder X-ray diffraction patterns show characteristic peaks that can be used to identify different crystalline polymorphs [10] [13] [11]. The diffraction patterns display specific 2-theta values with corresponding intensities that serve as fingerprints for crystal form identification. Major diffraction peaks appear at 2-theta values of 14.5°, 18.2°, 20.4°, 21.7°, and 25.5° with variations depending on the specific polymorph [10].

3-(1-(Dimethylamino)ethyl)phenol hydrochloride presents as a white to off-white solid at room temperature with crystalline characteristics [1] [2] . The compound exhibits a white to light yellow coloration, which may vary slightly depending on purity and storage conditions [4] [5] [2]. The material appears as a powder to crystalline form under standard conditions [5] [6], indicating its solid-state nature at ambient temperatures.

The compound demonstrates air sensitivity characteristics, requiring storage under inert gas conditions to maintain stability [2] [7]. This sensitivity necessitates careful handling procedures to prevent degradation or color changes during storage and processing. The physical state remains stable under recommended storage conditions when properly maintained in cool, dry environments at temperatures between 2-8°C [5] [2].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride demonstrate typical behavior for a hydrochloride salt of an organic amine. The compound exhibits enhanced water solubility due to the presence of the hydrochloride salt formation , which significantly improves its aqueous dissolution compared to the free base form.

In methanol, the compound shows slightly soluble characteristics [4] [5] [2] [7], indicating limited but measurable dissolution in this polar protic solvent. Similarly, dimethyl sulfoxide (DMSO) provides slightly soluble conditions [4], suggesting that polar aprotic solvents offer moderate solvation capabilities for this compound.

The enhanced water solubility of the hydrochloride salt can be attributed to the ionic nature of the salt formation, which facilitates hydrogen bonding and electrostatic interactions with water molecules. This property is crucial for pharmaceutical applications where aqueous solubility is often a determining factor for bioavailability and formulation development.

Melting and Boiling Point Characteristics

The melting point of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is consistently reported within the narrow range of 87-89°C [8] [4] [5] [1] [2] [9], with some sources specifically citing 87-88°C [4] [9] or 93°C [2] [7]. This narrow melting point range indicates good compound purity and crystalline uniformity.

The boiling point is established at 241.3°C at 760 mmHg [8] [5] [1] [10], demonstrating thermal stability up to elevated temperatures. The compound exhibits a flash point of 97.2°C [8] [5] [1] [10], which is an important safety parameter for handling and storage procedures.

These thermal characteristics indicate that the compound possesses significant thermal stability, allowing for various processing conditions while maintaining structural integrity. The relatively high boiling point suggests strong intermolecular forces within the crystalline structure, likely involving hydrogen bonding and electrostatic interactions characteristic of hydrochloride salts.

pH-Dependent Behavior and pKa Determination

The compound exhibits a predicted pKa value of 9.86±0.10 [4] [5], which classifies it as a moderately basic compound. This pKa value is consistent with the dimethylamine functionality present in the molecular structure, which serves as the primary ionizable group.

At pH values below 7, the compound exists predominantly in its protonated form, resulting in enhanced water solubility and stability in aqueous solutions. In the acidic pH range (pH < 3), the compound is fully protonated, existing entirely as the cationic species with maximum water solubility [11].

At physiological pH (approximately 7.4), the compound remains largely protonated, which is favorable for pharmaceutical applications. As the pH approaches the pKa value (pH 7-10), a transition region occurs where partial deprotonation begins, potentially affecting solubility and stability characteristics.

At alkaline pH values (> 10), the compound undergoes predominant deprotonation, leading to the formation of the free base, which typically exhibits decreased water solubility and may result in precipitation from aqueous solutions.

Stability Under Various Environmental Conditions

3-(1-(Dimethylamino)ethyl)phenol hydrochloride demonstrates stability under recommended storage conditions [12] when maintained in appropriate environments. The compound requires storage at 2-8°C in sealed, dry conditions [5] [2] to maintain optimal stability.

The compound exhibits air sensitivity [2] [7], necessitating storage under inert gas atmospheres to prevent oxidative degradation. This sensitivity suggests that exposure to atmospheric oxygen may lead to chemical degradation, potentially affecting purity and efficacy.

Light sensitivity has been documented, with UV-Vis spectroscopy (200-400 nm) confirming photooxidation products . Storage in dark conditions is recommended to prevent photodegradation and potential dimerization reactions . These light-induced reactions can lead to the formation of colored impurities and reduced compound integrity.

Moisture sensitivity is another critical factor, as the compound should be kept in sealed containers away from humidity to prevent hydrolysis or other moisture-related degradation pathways [5] [2]. The hydrochloride salt form may be particularly susceptible to moisture uptake, which could affect crystalline structure and stability.

Thermal Analysis and Calorimetric Studies

Comprehensive thermal analysis data for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride remains limited in the available literature. The narrow melting point range (87-89°C) indicates good thermal stability and crystalline purity, suggesting that the compound undergoes a sharp phase transition from solid to liquid state.

Differential Scanning Calorimetry (DSC) studies would provide valuable information regarding heat capacity, enthalpy of fusion, and phase transition temperatures, but specific calorimetric data are not extensively reported in current literature sources. Such studies would be essential for understanding the thermal behavior and energy requirements for phase transitions.

Thermogravimetric Analysis (TGA) would offer insights into thermal decomposition patterns and weight loss characteristics as a function of temperature. The flash point of 97.2°C and boiling point of 241.3°C suggest that the compound maintains structural integrity across a significant temperature range before decomposition occurs.

The density of 1.021 g/cm³ [8] [5] [1] provides important information for thermal expansion calculations and heat transfer properties. This density value, close to that of water, indicates relatively efficient molecular packing in the crystalline state.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

5441-61-2

Dates

Last modified: 08-15-2023

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